

Introduction: The Imperative of Structural Certainty in Modern Drug Discovery

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Compound of Interest

Compound Name: *5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one*
Cat. No.: *B1343683*

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In the landscape of modern drug discovery, the precise characterization of a molecule's structure is the bedrock upon which all subsequent development rests.[1] An unambiguous structural assignment is not merely an academic exercise; it is a critical determinant of a compound's biological activity, safety profile, and intellectual property defensibility. The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic system, frequently explored for its potential as a kinase inhibitor and in other therapeutic areas.[2] The introduction of a fluorine atom—a common strategy in medicinal chemistry—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3]

This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of a novel compound, **5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one**. We will proceed through a logical sequence of analyses, where each step provides self-validating data that, in concert, builds an unshakeable structural hypothesis. This document is intended for researchers, medicinal chemists, and analytical scientists who require not just the 'what' but the 'why' behind the structural elucidation process, grounding every decision in established scientific principles.

Chapter 1: Foundational Analysis - Molecular Formula and Substructure Identification

Before delving into complex connectivity, the first principle is to establish the elemental composition and key functional groups. This phase sets the constraints for all subsequent

structural hypotheses.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The initial objective is to determine the compound's elemental formula. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is essential for this task. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing between isobars (molecules with the same nominal mass but different formulas).

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

- Sample Preparation:** A 1 mg/mL stock solution of the analyte was prepared in methanol. This was further diluted to approximately 10 $\mu\text{g/mL}$ in a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation ($[\text{M}+\text{H}]^+$).
- Instrument Calibration:** The mass spectrometer was calibrated immediately prior to the run using a standard calibration mixture to ensure high mass accuracy.
- Data Acquisition:** The sample was infused directly into the ESI source. Data was acquired in positive ion mode over a mass range of m/z 50-500.
- Data Analysis:** The measured m/z of the most abundant isotopic peak for the protonated molecule was used to calculate the elemental formula using the instrument's software, with a mass tolerance window set to < 5 ppm.

Data Presentation: HRMS Results

Parameter	Observed Value
Ion Mode	$[\text{M}+\text{H}]^+$
Measured m/z	153.0408
Calculated Mass (for $\text{C}_7\text{H}_6\text{FN}_2\text{O}^+$)	153.0413
Mass Error	-3.2 ppm

| Proposed Molecular Formula | $\text{C}_7\text{H}_5\text{FN}_2\text{O}$ |

Trustworthiness: The observed mass error of -3.2 ppm is well within the accepted tolerance of < 5 ppm for confident formula assignment. This result provides the foundational constraint for the molecule: it must contain 7 carbons, 5 hydrogens, 1 fluorine, 2 nitrogens, and 1 oxygen.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For our target structure, the most critical functionalities to confirm are the lactam (cyclic amide) C=O and the N-H bonds. The frequency of the carbonyl stretch is particularly diagnostic and can be influenced by ring strain and conjugation.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount (~1-2 mg) of the solid analyte was placed directly onto the diamond crystal of the ATR accessory.
- **Background Collection:** A background spectrum of the empty ATR crystal was collected to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
- **Sample Spectrum Collection:** The anvil was pressed firmly against the sample to ensure good contact. The spectrum was acquired by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Presentation: Key FTIR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3215	Broad, Medium	N-H Stretch	Typical region for N-H stretching in amides and pyrroles, broadened by hydrogen bonding.
1685	Strong, Sharp	C=O Stretch (Lactam)	Consistent with a carbonyl in a 5-membered lactam ring, slightly lower than a typical ketone due to resonance with the adjacent nitrogen. [5]
1610	Medium	C=C / C=N Stretch	Aromatic and heteroaromatic ring vibrations.

| 1245 | Strong | C-F Stretch | Characteristic stretching frequency for an aryl-fluoride bond. |

Trustworthiness: The strong absorbance at 1685 cm⁻¹ is highly indicative of the proposed lactam carbonyl. This, combined with the N-H stretch, provides strong, direct evidence for the core structural features of a pyrrolidinone ring fused to the pyridine system.

Chapter 2: Unraveling the Skeleton - A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the connectivity and spatial relationships of atoms. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: General NMR Sample Preparation

- **Sample Preparation:** Approximately 10 mg of the analyte was dissolved in 0.6 mL of dimethyl sulfoxide-d₆ (DMSO-d₆).^{[6][7]} DMSO-d₆ was chosen for its ability to dissolve the polar analyte and to ensure that the N-H protons are observable and not exchanged away.
- **Instrumentation:** All spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
- **Referencing:** The ¹H and ¹³C spectra were referenced to the residual solvent signal of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C). The ¹⁹F spectrum was referenced externally to a CFCI₃ standard (δ 0.00 ppm).

One-Dimensional NMR (¹H, ¹³C, ¹⁹F)

Expertise & Causality:

- **¹H NMR:** Provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
- **¹³C NMR:** Reveals the number of distinct carbon environments. The presence of a signal in the ~170 ppm region would further corroborate the lactam carbonyl.
- **¹⁹F NMR:** A crucial experiment for fluorinated compounds. It confirms the presence of fluorine and, through coupling to nearby protons (JHF), helps to pinpoint its location on the aromatic ring.^[8]

Data Presentation: 1D NMR Data Summary

¹ H NMR	δ (ppm)	Multiplicity	Integration	J (Hz)	Assignment
H-1	11.21	br s	1H	N1-H	
H-6	8.15	d	1H	JHF = 3.5	H6
H-4	7.20	d	1H	JHH = 2.1	H4
H-3	3.55	s	2H	H3 (CH ₂)	

¹³ C NMR	δ (ppm)	Assignment
C-2	172.5	C2 (C=O)
C-5	158.2 (d, ¹ JCF = 240 Hz)	C5
C-7a	145.1	C7a
C-6	135.4 (d, ³ JCF = 12 Hz)	C6
C-4a	128.9	C4a
C-4	105.8 (d, ² JCF = 5 Hz)	C4
C-3	35.1	C3 (CH ₂)

¹⁹ F NMR	δ (ppm)	Multiplicity	J (Hz)
F-5	-120.5	d	JFH = 3.5

Initial Interpretation:

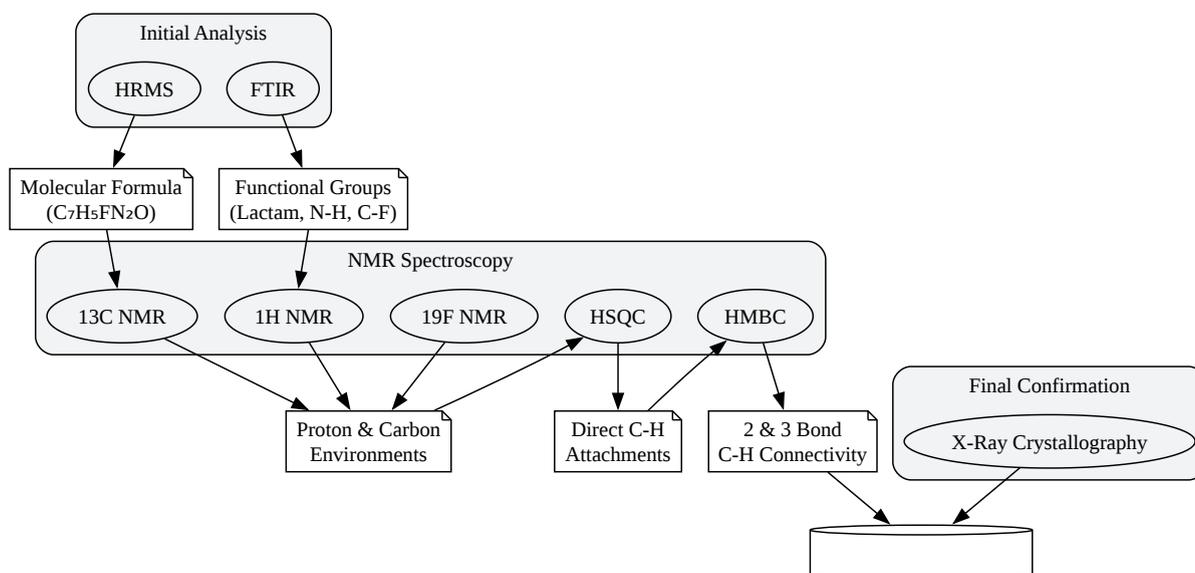
- The ¹H NMR shows four distinct signals, including a broad singlet for an N-H proton and two aromatic protons. A key observation is the singlet integrating to 2H at 3.55 ppm, characteristic of a methylene (CH₂) group not coupled to any other protons.
- The ¹³C NMR shows 7 distinct carbon signals, consistent with the molecular formula. The signal at 172.5 ppm confirms the carbonyl carbon. The large one-bond coupling constant (¹JCF = 240 Hz) on the C-5 signal definitively proves the fluorine is directly attached to this carbon. Smaller couplings from fluorine to C-6 and C-4 are also observed.
- The ¹⁹F NMR shows a single fluorine environment, which is coupled to a proton with a coupling constant of 3.5 Hz. This matches the coupling observed for the H-6 proton in the ¹H NMR spectrum, confirming their spatial proximity.

Two-Dimensional (2D) NMR - Building the Connections

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they are connected.

- HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the most powerful experiment for piecing together the molecular skeleton.

Visualization: The Elucidation Workflow



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Data Presentation: Key HMBC Correlations

Proton (δ ppm)	Correlated Carbons (δ ppm)	Interpretation (Connectivity)
H-1 (11.21)	C-7a (145.1), C-2 (172.5)	N1-H is adjacent to the carbonyl C2 and the bridgehead C7a.
H-6 (8.15)	C-4 (105.8), C-7a (145.1)	H6 is on the pyridine ring, adjacent to C7a and coupled across the nitrogen to C4.
H-4 (7.20)	C-5 (158.2), C-4a (128.9), C-7a (145.1)	H4 is on the pyridine ring, adjacent to the fluorine-bearing C5 and the bridgehead carbons.
H-3 (3.55)	C-2 (172.5), C-4a (128.9)	The CH ₂ group (C3) is adjacent to the carbonyl (C2) and the bridgehead C4a, confirming the lactam ring structure.

Visualization: HMBC Connectivity Map

```
// Define node positions for the chemical structure n1 [label="N1-H", pos="0,1!"]; c2 [label="C2=O", pos="1.5,1!"]; c3 [label="C3H2", pos="1.5,0!"]; c4a [label="C4a", pos="0,-1!"]; c4 [label="C4-H", pos="-1.5,-1!"]; c5 [label="C5-F", pos="-2.5,0!"]; c6 [label="C6-H", pos="-2,1.5!"]; n7 [label="N7", pos="-1,2!"]; c7a [label="C7a", pos="-0.5,0!];
```

```
// Draw bonds for the structure edge [color="#202124"]; n1 -- c2; c2 -- c3; c3 -- c4a; c4a -- n1; c4a -- c7a; c7a -- n1; c4a -- c4; c4 -- c5; c5 -- c6; c6 -- n7; n7 -- c7a;
```

```
// Draw HMBC correlations edge [color="#4285F4", constraint=false, style=dashed]; node [fontcolor="#4285F4"]; h1 [label="H1", pos="-0.5,1.2!"]; h6 [label="H6", pos="-2.5,1.7!"]; h4 [label="H4", pos="-1.8,-1.2!"]; h3 [label="H3", pos="2,0!];
```

```
h1 -- c2; h1 -- c7a; h6 -- c4; h6 -- c7a; h4 -- c5; h4 -- c4a; h4 -- c7a; h3 -- c2; h3 -- c4a; } enddot
```

Caption: Key 2- and 3-bond HMBC correlations.

Synthesized Conclusion from NMR Data: The collective NMR data provides an unambiguous 2D structure. The HMBC correlations flawlessly connect the methylene group (H3/C3) to the carbonyl (C2) and the bridgehead carbon (C4a), confirming the 5-membered lactam ring. Correlations from the aromatic protons (H4, H6) and the pyrrole NH (H1) to the bridgehead carbons (C4a, C7a) lock the two rings together. Finally, the ^{19}F - ^{13}C and ^{19}F - ^1H coupling patterns place the fluorine atom definitively at the C-5 position.

Chapter 3: Absolute Confirmation - Single Crystal X-Ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides a definitive 2D structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of molecular structure in three dimensions.[9][10] It determines the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state, serving as the gold standard for structural confirmation.[11]

Experimental Protocol: X-Ray Diffraction

- **Crystal Growth:** Suitable single crystals were grown by slow evaporation of a saturated solution of the compound in an ethanol/water mixture.
- **Data Collection:** A well-formed crystal was mounted on a goniometer. The diffraction data was collected at 100 K using a diffractometer with Cu-K α radiation.
- **Structure Solution and Refinement:** The structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Results: The X-ray crystallographic analysis confirmed the molecular structure as **5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one**. The determined structure was in complete agreement with the connectivity established by NMR spectroscopy. The analysis provided precise bond lengths and angles, confirming the planarity of the fused ring system and the geometry of the lactam ring.

Final Conclusion

Through a systematic and orthogonal application of modern analytical techniques, the molecular structure of **5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one** has been unequivocally determined. High-resolution mass spectrometry established the correct elemental formula. FTIR spectroscopy confirmed the presence of key lactam and aromatic functional groups. A comprehensive suite of 1D and 2D NMR experiments elucidated the complete atomic connectivity and the specific position of the fluorine substituent. Finally, single-crystal X-ray crystallography provided the absolute and unambiguous 3D structure, validating all preceding spectroscopic data. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the structural certainty required for advancing this compound in a drug development pipeline.[\[12\]](#)[\[13\]](#)

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